Erythrivarone A
Description
Dihydroalpinumisoflavone (CAS: 63807-90-9; molecular formula: C20H18O5; molar mass: 338.35 g/mol) is a naturally occurring isoflavonoid derivative isolated from the leaves and stems of Crotalaria madurensis, a plant species within the Fabaceae family . Structurally, it features a dihydro modification of the parent compound alpinumisoflavone, characterized by a saturated pyran ring system (Figure 1). This compound exhibits antifungal activity against Trichophyton mentagrophytes, a dermatophyte responsible for human infections . Physicochemical properties include a melting point of 258–262°C, a predicted boiling point of 555.8±50.0°C, and a density of 1.340±0.06 g/cm³. It is stored at 2–8°C for stability .
Properties
IUPAC Name |
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPMTCOAGXAAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroalpinumisoflavone can be synthesized through various chemical reactions involving the appropriate starting materials. One common method involves the cyclization of suitable precursors under controlled conditions to form the isoflavone structure. The reaction typically requires specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods: Industrial production of dihydroalpinumisoflavone often involves extraction from natural sources, such as the leaves and stems of Crotalaria madurensis . The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form. The industrial methods are optimized to ensure high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Dihydroalpinumisoflavone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert dihydroalpinumisoflavone into its reduced forms, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic compounds.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for studying cellular processes and oxidative stress.
Medicine: Dihydroalpinumisoflavone has shown promise in anticancer research, particularly in inhibiting the growth of cancer cells, including pancreatic cancer cells.
Mechanism of Action
The mechanism of action of dihydroalpinumisoflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: Dihydroalpinumisoflavone inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dihydroalpinumisoflavone belongs to the isoflavonoid class, sharing structural and functional similarities with other flavonoids. Below is a detailed comparison with key analogs:
Alpinumisoflavone (CAS: 34086-50-5)
- Structural Differences : Alpinumisoflavone (C20H16O5; molar mass: 336.3 g/mol) lacks the hydrogenation at the C2–C3 position present in dihydroalpinumisoflavone (Figure 1) .
- Bioactivity : Alpinumisoflavone demonstrates potent antifungal and antiproliferative effects. At 0.63 µg/disc, it inhibits reproductive tube growth in fungal pathogens, suggesting higher intrinsic activity compared to its dihydro derivative .
- Physicochemical Properties : Alpinumisoflavone has a lower molar mass (336.3 vs. 338.36 g/mol) and a higher predicted solubility due to its unsaturated structure .
α-Isowighteone (CAS: 65388-03-6)
- Structural Similarities : Both compounds share the molecular formula C20H18O5 but differ in substituent positions. α-Isowighteone has a prenyl group at C-8, whereas dihydroalpinumisoflavone features a hydroxylated phenyl group .
- Bioactivity : α-Isowighteone is studied for anticancer properties, particularly in breast cancer models, while dihydroalpinumisoflavone’s primary documented activity is antifungal .
Erythrinin A (CAS: 63807-86-3)
- Structural Comparison : Erythrinin A (C20H16O4) is a simpler isoflavone with a hydroxyl group at C-5 and a methoxy group at C-7, lacking the dihydro modification .
- Bioactivity: Limited data exist for Erythrinin A, but its structural simplicity may reduce metabolic stability compared to dihydroalpinumisoflavone .
Homoisoflavonoids (e.g., Licoisoflavone A)
- Chemotaxonomic Differences: Homoisoflavonoids, such as Licoisoflavone A (CAS: 66056-19-7), have a benzopyran-4-one core distinct from the dihydro-pyrano[3,2-g]chromen system in dihydroalpinumisoflavone. This structural divergence correlates with their occurrence in different plant families (Asparagaceae vs. Fabaceae) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Dihydroalpinumisoflavone is a naturally occurring chalcone that has garnered attention for its diverse biological activities, including antifungal, neuroprotective, and antioxidant properties. This article explores the biological activity of dihydroalpinumisoflavone, summarizing key research findings, case studies, and data tables that highlight its potential therapeutic applications.
Chemical Structure and Properties
Dihydroalpinumisoflavone is characterized by its chalcone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structural configuration is responsible for its various biological activities.
Antifungal Activity
Research indicates that dihydroalpinumisoflavone exhibits significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting its potential as a natural antifungal agent. For instance, a study reported that dihydroalpinumisoflavone inhibited the growth of Candida albicans and Aspergillus niger at low concentrations .
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 50 µg/mL |
| Aspergillus niger | 30 µg/mL |
Neuroprotective Effects
Dihydroalpinumisoflavone has been investigated for its neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is critical in preventing neurodegenerative diseases. A study highlighted that treatment with dihydroalpinumisoflavone significantly decreased levels of reactive oxygen species (ROS) in cultured neurons, thereby enhancing cell viability under stress conditions .
Antioxidant Activity
The antioxidant properties of dihydroalpinumisoflavone contribute to its neuroprotective effects. It has been found to scavenge free radicals effectively, which can mitigate cellular damage caused by oxidative stress. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging assays, where dihydroalpinumisoflavone demonstrated a strong ability to neutralize free radicals .
Case Studies and Research Findings
- Antifungal Efficacy : A case study involving the use of dihydroalpinumisoflavone against fungal infections in patients showed promising results, with significant reductions in fungal load observed after treatment .
- Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, administration of dihydroalpinumisoflavone resulted in improved cognitive function and reduced neuronal loss, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
- Antioxidant Studies : Clinical trials assessing the antioxidant effects of dihydroalpinumisoflavone revealed significant improvements in biomarkers associated with oxidative stress in participants consuming the compound as part of their diet .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
